Nicorandil Impurity 13 is a chemical compound that arises as a byproduct in the synthesis and storage of Nicorandil, a vasodilator used primarily for treating angina pectoris. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety, making the study of such impurities crucial for maintaining drug quality. Nicorandil Impurity 13 is classified under the broader category of pharmaceutical impurities, specifically related to the active pharmaceutical ingredient Nicorandil.
Nicorandil Impurity 13 is identified by its empirical formula and has been cataloged with the Chemical Abstracts Service number 19416-51-4. It is often encountered during the synthesis processes of Nicorandil or as a degradation product during storage . The classification of this compound falls under pharmaceutical impurities, which are categorized based on their origin, such as synthetic byproducts or degradation products.
The synthesis of Nicorandil Impurity 13 can be achieved through various methods, primarily focusing on the degradation pathways of Nicorandil itself. The synthesis often involves:
The detailed steps involve:
Nicorandil Impurity 13 can participate in various chemical reactions typical for amides and esters, including:
These reactions are critical for understanding how impurities can affect the stability and shelf-life of pharmaceutical formulations .
These properties are essential for determining how this impurity behaves during drug formulation processes and its impact on the final product quality .
Nicorandil Impurity 13 serves primarily as a reference standard in quality control laboratories to ensure that pharmaceutical preparations containing Nicorandil meet regulatory standards regarding impurities. It is also used in research settings to study degradation pathways of related compounds, contributing to improved manufacturing processes and safety evaluations in drug development .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5